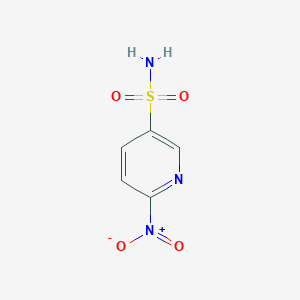

6-Nitropyridine-3-sulfonamide

Description

Structure

3D Structure

Propriétés

IUPAC Name |

6-nitropyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O4S/c6-13(11,12)4-1-2-5(7-3-4)8(9)10/h1-3H,(H2,6,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCKYBMRVGOWVBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1S(=O)(=O)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for 6 Nitropyridine 3 Sulfonamide and Analogues

Established Synthetic Pathways for Nitropyridine Sulfonamides

The synthesis of nitropyridine sulfonamides is crucial for accessing compounds with potential biological activities. nih.govontosight.ai Several established pathways have been developed by chemists to construct this important chemical scaffold.

A fundamental approach to synthesizing nitropyridine sulfonamides begins with the electrophilic nitration of the pyridine (B92270) ring. Due to the electron-deficient nature of the pyridine ring, which is less reactive than benzene (B151609), nitration requires harsh conditions. quimicaorganica.org The reaction is typically performed with strong nitrating agents like nitric acid in the presence of sulfuric acid. quimicaorganica.org For pyridine itself, this reaction favors substitution at the 3-position. quimicaorganica.org In some cases, N-nitropyridinium salts are formed first, which can then rearrange to the C-nitrated product. iust.ac.ir For instance, reacting pyridine with dinitrogen pentoxide can form an N-nitropyridinium intermediate, which, upon treatment with a nucleophile like sulfite, can lead to the formation of 3-nitropyridine. iust.ac.irntnu.no

Once the nitropyridine is obtained, the sulfonamide group is introduced. This is typically a two-step process involving sulfonation to create a sulfonic acid, followed by conversion to a sulfonyl chloride, and finally reaction with ammonia (B1221849) or an amine. However, a more direct route involves chlorosulfonation of the nitropyridine ring, followed by amination. The resulting nitropyridine sulfonyl chloride is then reacted with ammonia to yield the primary sulfonamide, or with a primary or secondary amine to produce N-substituted sulfonamide analogues. iust.ac.ir

An alternative and widely used strategy begins with an aminopyridine. This method circumvents the often harsh conditions required for direct nitration and sulfonation of the pyridine ring. The process involves the conversion of the amino group into a diazonium salt, which is then subjected to a chlorosulfonation reaction, a variant of the Sandmeyer reaction. cbijournal.comresearchgate.net

The general procedure involves treating the aminopyridine (e.g., 5-aminopyridine derivatives) with sodium nitrite (B80452) (NaNO₂) in an acidic medium, such as hydrochloric acid, at low temperatures (0–5 °C) to form the corresponding diazonium salt in situ. cbijournal.com This unstable intermediate is immediately reacted with sulfur dioxide (SO₂) in a solvent like acetic acid, using a copper(I) or copper(II) chloride catalyst. cbijournal.comresearchgate.net This step, known as chlorosulfonylation, displaces the diazonium group and introduces a sulfonyl chloride (-SO₂Cl) group onto the pyridine ring. cbijournal.com The resulting sulfonyl chloride is a key intermediate that can be readily converted to the corresponding sulfonamide by reaction with ammonia or amines. cbijournal.com This method is noted for its efficiency, mild conditions, and often quantitative yields. cbijournal.com Continuous flow reactors are sometimes employed to manage the safety risks associated with the accumulation of unstable diazonium intermediates. researchgate.net

Table 1: Diazotization-Chlorosulfonation of Aminopyridines

| Starting Material | Reagents | Key Intermediate | Product Type | Ref |

|---|---|---|---|---|

| 2,3-disubstituted 5-aminopyridine | 1. NaNO₂, HCl | Diazonium salt | Pyridine-3-sulfonyl chloride | cbijournal.com |

| 2. SO₂, CuCl, Acetic Acid | ||||

| Aniline derivatives | 1. NaNO₂, Acid | Diazonium salt | Aryl sulfonyl chloride | researchgate.net |

More recent advancements in synthetic chemistry have introduced reductive coupling methods to form the S-N bond of sulfonamides directly. nih.govcam.ac.uk This strategy couples nitroarenes (or nitroheteroarenes) with sulfinates under reducing conditions, bypassing the need for sulfonyl chlorides and amines. nih.govcam.ac.uk This approach is advantageous as it utilizes readily available and stable starting materials. nih.govcam.ac.uk

Several protocols have been developed. One method employs sodium bisulfite, with or without a co-reductant like tin(II) chloride (SnCl₂), in a solvent such as DMSO to couple various nitro-heteroarenes with aryl sulfinates. nih.govacs.org Another approach describes a copper-catalyzed redox coupling where the nitroarene serves as both the nitrogen source and the oxidant, while the sodium sulfinate acts as both the sulfur source and the reductant, eliminating the need for an external additive. nih.gov These methods provide a powerful and modular alternative for the synthesis of (hetero)aryl sulfonamides, including those with complex functional groups. nih.govrsc.org

Table 2: Reductive Coupling Reaction Conditions

| Nitroarene Substrate | Sulfinate Source | Catalyst/Reducing Agent | Key Outcome | Ref |

|---|---|---|---|---|

| Nitroarenes | Glycosyl sulfinates | Fe(acac)₃, Zn, PivOH | Modular synthesis of glycosyl sulfonamides | rsc.org |

| Nitro-heteroarenes | Sodium (hetero)aryl sulfinates | Sodium bisulfite, SnCl₂ (optional) | Access to (hetero)aryl sulfonamides | nih.govacs.org |

Specific Synthetic Routes for 6-Nitropyridine-3-sulfonamide Precursors

The synthesis of this compound relies on the efficient preparation of its key precursor, 6-nitropyridine-3-sulfonyl chloride.

6-Nitropyridine-3-sulfonyl chloride (CAS No. 1250886-68-0) is the direct precursor to this compound. lookchem.comaccelachem.comfluorochem.co.uk Its synthesis would most logically be achieved via the diazotization-chlorosulfonation of 6-nitro-3-aminopyridine (also known as 5-amino-2-nitropyridine).

This process would involve the following steps:

Diazotization: 6-Nitro-3-aminopyridine is treated with sodium nitrite in a strong acid like hydrochloric acid at low temperature to form the corresponding diazonium salt.

Chlorosulfonylation: The in situ-generated diazonium salt is then reacted with sulfur dioxide in the presence of a copper chloride catalyst to yield 6-nitropyridine-3-sulfonyl chloride. cbijournal.comresearchgate.net

Once isolated, this reactive sulfonyl chloride can be readily converted to this compound by treatment with aqueous ammonia.

Advanced Derivatization Techniques for this compound Analogues

The primary sulfonamide group of this compound is a versatile handle for creating a diverse library of analogues. Derivatization is typically achieved by reacting the precursor, 6-nitropyridine-3-sulfonyl chloride, with a wide range of primary or secondary amines. This reaction forms a stable sulfonamide linkage (S-N bond) and is a cornerstone of medicinal chemistry for generating compound libraries for structure-activity relationship (SAR) studies. gu.se

For example, reacting 6-nitropyridine-3-sulfonyl chloride with amines such as 3-aminobutanenitrile (B3048396) or 2,2-diethoxyethanamine would yield N-(2-cyanopropyl)-6-nitropyridine-3-sulfonamide nih.gov and N-(2,2-diethoxyethyl)-6-nitropyridine-3-sulfonamide, molport.com respectively. This strategy allows for the systematic modification of the substituent on the sulfonamide nitrogen, enabling the fine-tuning of physicochemical and pharmacological properties. The synthesis of imidazo[4,5-b]pyridine derivatives as kinase inhibitors also relies on the formation of sulfonamide bonds as a key derivatization step. nih.gov

Synthesis of Sulfonamide-Heterocycle Hybrid Structures

The hybridization of sulfonamides with other heterocyclic systems is a common strategy to generate novel chemical entities. researchgate.net This approach involves combining the this compound core with other ring systems, aiming to create molecules with unique structural and electronic properties. The synthesis of such hybrids often relies on the reactivity of the sulfonamide group or the pyridine ring.

One general approach involves the reaction of a sulfonyl chloride with a heterocyclic amine. eurjchem.com While not specific to this compound, this common method in sulfonamide chemistry highlights a foundational reaction for creating sulfonamide-heterocycle links. eurjchem.com The synthesis of various sulfonamide derivatives often involves coupling the sulfonamide moiety with different pharmaceutically active heterocyclic rings. researchgate.net Research has described the synthesis of novel sulfonamide hybrids where the functional group is bound to a heterocycle. researchgate.net For instance, the reaction of p-toluenesulfonyl chloride with pyridine-based amines is a documented method for producing such hybrid molecules. eurjchem.com

Another strategy involves building a new heterocyclic ring onto the existing sulfonamide-containing scaffold. For example, the synthesis of nitrogen heterocycles of varying ring sizes that incorporate an endocyclic sulfonamide fragment has been reported, demonstrating the versatility of sulfonamides as building blocks for more complex heterocyclic systems. mdpi.com

Table 1: Examples of Synthetic Approaches for Sulfonamide-Heterocycle Hybrids

| Starting Material 1 | Starting Material 2 | Resulting Hybrid Structure Type | Reference |

| Sulfonyl Chloride | Heterocyclic Amine | Sulfonamide-linked heterocycle | eurjchem.com |

| Imidoyl Chloride | N-methylbenzylamine | Nitrogen heterocycle with endocyclic sulfonamide | mdpi.com |

| 2-hydrazinopyridine | Aldehyde | Pyridotriazine scaffold | acs.org |

This table illustrates general strategies that can be conceptually applied to the synthesis of this compound hybrids.

Development of N-Substituted and N-Acyl Sulfonamide Derivatives

Modification of the sulfonamide nitrogen (N-substitution and N-acylation) is a primary strategy for creating analogues of this compound. These modifications can significantly alter the compound's physicochemical properties.

N-Substituted Derivatives:

The synthesis of N-substituted derivatives involves introducing an alkyl, aryl, or other group onto the sulfonamide nitrogen. This is typically achieved by reacting the parent sulfonamide with an appropriate electrophile. Examples of such derivatives of this compound that have been synthesized include:

N-(2-cyanopropyl)-6-nitropyridine-3-sulfonamide nih.gov

N-(2,2-diethoxyethyl)-6-nitropyridine-3-sulfonamide molport.com

N-Acyl Derivatives:

N-acylation involves the introduction of an acyl group (R-C=O) to the sulfonamide nitrogen, forming an N-acylsulfonamide. Efficient methods for this transformation have been developed using various catalysts and reaction conditions. Bismuth(III) salts, such as BiCl₃ and Bi(OTf)₃, have been shown to be effective catalysts for the N-acylation of sulfonamides. researchgate.net These reactions can proceed with either carboxylic acid chlorides or anhydrides as the acylating agents. researchgate.net

The reactions are often rapid and can be performed under mild conditions, including in solvent or under solvent-free conditions, which aligns with green chemistry principles. researchgate.net The choice of acylating agent can influence the reaction conditions; for example, anhydrides with electron-withdrawing groups may require longer reaction times. researchgate.net

Table 2: Conditions for N-Acylation of Sulfonamides Catalyzed by Bismuth(III) Salts

| Acylating Agent | Catalyst | Conditions | Product Yield | Reference |

| Carboxylic Acid Anhydride | Bi(OTf)₃ | Solvent or Solvent-free | Good to Excellent | researchgate.net |

| Carboxylic Acid Chloride | Bi(OTf)₃ / BiCl₃ | Solvent or Solvent-free | Good to Excellent | researchgate.net |

| Benzoic-4-nitrobenzoic anhydride | Not specified | Not specified | N-benzoyl benzenesulfonamide (B165840) formed | researchgate.net |

This table summarizes general findings for the N-acylation of sulfonamides, a methodology applicable to this compound.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Fundamental SAR Principles Governing Sulfonamide Bioactivity

The sulfonamide group is a well-established pharmacophore, and its biological activity is governed by a set of well-defined structural requirements. These principles, largely derived from the study of classical antibacterial sulfonamides, provide a foundational understanding for compounds like 6-Nitropyridine-3-sulfonamide.

The archetypal sulfanilamide (B372717) molecule serves as the blueprint for understanding sulfonamide bioactivity. SAR studies have established that the sulfanilamide skeleton is the minimum structural requirement for antibacterial activity. mlsu.ac.inresearchgate.net Key features include:

The Para-Amino Group: A free or potentially free primary aromatic amine (at the N4 position) is crucial for activity. mlsu.ac.inpharmacyconcepts.in This group can be modified to create prodrugs, which are metabolized in vivo to release the active amino function. mlsu.ac.inresearchgate.net The structural similarity of this amino group to that of para-aminobenzoic acid (PABA) is fundamental to the classic mechanism of action, which involves competitive inhibition of dihydropteroate (B1496061) synthetase (DHPS), an enzyme essential for bacterial folic acid synthesis. researchgate.netontosight.ai

The Sulfonamide Group: The sulfur atom must be directly linked to the benzene (B151609) ring. pharmacyconcepts.inslideshare.net The sulfonamide group itself (-SO2NH-) is a critical component. Replacing it with a carboxamide (-CONH-) group, for instance, reduces activity. pharmacyconcepts.in

Aromatic Ring: The benzene ring is an essential part of the scaffold. Introducing additional substituents on this ring or replacing it with other ring systems generally diminishes or abolishes antibacterial activity. pharmacyconcepts.inslideshare.net

The nitro group (-NO2) is a potent EWG, and its incorporation into sulfonamide structures has been shown to enhance antibacterial activity in various studies. nih.govresearchgate.netacgpubs.org This enhancement is often attributed to several factors:

Increased Acidity: The nitro group's strong electron-withdrawing nature increases the acidity of the sulfonamide proton, which can be crucial for ionic interactions with the target enzyme. annualreviews.orgvu.nl Maximum activity for antibacterial sulfonamides is often observed in compounds with pKa values between 6.6 and 7.4. pharmacyconcepts.inslideshare.net

Enhanced Binding: The electronic modulation caused by the nitro group can lead to stronger interactions with the active site of target proteins. For example, in some contexts, EWGs can improve retro-π-bonding with metal ions in metalloenzymes. acs.org

In the case of this compound, the nitro group is positioned on the pyridine (B92270) ring, influencing the electronic properties of the entire heterocyclic system and the attached sulfonamide moiety. ontosight.ai

Positional Isomerism and its Impact on Biological Profiles

The specific placement of the nitro group on the pyridine ring is a critical determinant of biological activity. The comparison between different positional isomers, such as 2-nitropyridine, 5-nitropyridine, and the titular 6-nitropyridine derivatives, reveals the profound impact of substituent location on the molecule's pharmacological profile.

Research on nitropyridine-sulfonamides as anticoccidial agents has provided direct evidence of this positional importance. A study evaluating various isomers against Eimeria tenella found that activity was highly dependent on the relative positions of the nitro and sulfonamide groups. nih.gov Specifically, 2-, 4-, and 5-nitropyridine-3-sulfonamides were found to be active, highlighting that the arrangement of substituents is crucial for bioactivity. nih.gov While this study did not explicitly detail the activity of the 6-nitro isomer, it underscores the principle that each positional isomer possesses a unique electronic distribution and steric profile, leading to differential interactions with biological targets. nih.gov

The following table summarizes findings on the impact of nitro group position on the activity of pyridine sulfonamides from a study on anticoccidial agents.

| Compound | Position of Nitro Group | Position of Sulfonamide Group | Anticoccidial Activity (vs. E. tenella) |

| Isomer 1 | 2 | 3 | Active |

| Isomer 2 | 4 | 3 | Active |

| Isomer 3 | 5 | 3 | Active |

| Isomer 4 | 6 | 3 | Not explicitly detailed in the cited study |

| Isomer 5 | 5 | 2 | Noted as having distinct properties |

Data sourced from a study on anticoccidial agents, which highlights the importance of substituent position for biological activity. nih.gov

Rational Design Methodologies for Optimized this compound Analogues

Rational drug design leverages the understanding of SAR to create new molecules with improved efficacy, selectivity, and pharmacokinetic properties. For this compound, this involves strategic modifications to its core structure.

The modification of the this compound scaffold through the introduction of various substituents is a key strategy for optimizing its activity.

N1-Substitutions: In classical sulfonamides, substitutions on the sulfonamide nitrogen (N1) with heterocyclic rings have led to highly potent derivatives. pharmacyconcepts.in This principle can be applied to this compound, where introducing different aryl or alkyl groups at this position could modulate lipophilicity, solubility, and target engagement. For instance, studies on other sulfonamides have shown that small N-alkyl derivatives can be optimal for certain activities. nih.gov

Ring Modifications: While substitutions on the primary aromatic ring of sulfanilamide are generally detrimental to antibacterial activity, the pyridine ring of this compound offers more versatile opportunities. pharmacyconcepts.in Modifying other positions on the pyridine ring could fine-tune the electronic properties or introduce new interaction points with a biological target. However, such modifications must be carefully considered, as they can also alter the molecule's conformation and potentially disrupt essential binding interactions. acs.org The synthesis of various pyridinic sulfonamide analogues often involves a multi-step process, including the reduction of the nitro group to an amine, which can then be further functionalized. acs.orgacs.org

The three-dimensional shape of a molecule is as important as its chemical composition for biological activity.

Conformational Preferences: Sulfonamides are not rigid structures. The rotation around the sulfur-nitrogen and nitrogen-carbon bonds can be influenced by adjacent substituents. researchgate.net The presence of bulky groups can create steric hindrance, restricting rotation and locking the molecule into a specific, potentially more active, conformation. In the design of analogues, understanding the preferred conformation is crucial for ensuring an optimal fit within a target's binding site. nih.govacs.org

Stereochemistry: The introduction of chiral centers into an analogue of this compound would result in stereoisomers (enantiomers or diastereomers). It is well-established in medicinal chemistry that different stereoisomers can have vastly different biological activities. One enantiomer may be highly active, while the other is inactive or may even cause undesirable effects. acs.org Therefore, if chiral elements are introduced, the stereochemistry at these centers must be rigorously controlled and evaluated to identify the most potent and selective isomer. acs.org

Advanced Spectroscopic and Analytical Characterization in Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the precise molecular structure of a compound by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 6-Nitropyridine-3-sulfonamide is expected to show distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring and the protons of the sulfonamide group. The electron-withdrawing nature of the nitro (NO₂) and sulfonyl (SO₂NH₂) groups significantly influences the chemical shifts of the ring protons, moving them downfield. The predicted signals for the three aromatic protons would appear as doublets or doublets of doublets due to spin-spin coupling. The two protons of the sulfonamide (-SO₂NH₂) group are expected to appear as a broad singlet. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, five distinct signals are expected for the carbon atoms of the pyridine ring. The carbon atom bonded to the nitro group (C6) and the carbon atom bonded to the sulfonamide group (C3) would be significantly deshielded, appearing at a lower field. In contrast, the other aromatic carbons would appear at a higher field. rsc.orgjapsonline.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on analogous structures and general chemical shift theory.

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| H-2 | 9.2 - 9.4 (d) | - |

| H-4 | 8.8 - 9.0 (dd) | - |

| H-5 | 8.0 - 8.2 (d) | - |

| -SO₂NH₂ | 7.5 - 8.5 (s, broad) | - |

| C-2 | - | 150 - 155 |

| C-3 | - | 140 - 145 |

| C-4 | - | 135 - 140 |

| C-5 | - | 120 - 125 |

| C-6 | - | 155 - 160 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands. Key vibrations include the asymmetric and symmetric stretching of the S=O bonds in the sulfonamide group, typically found in the regions of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively. The N-H stretching of the sulfonamide group would appear as two bands in the 3400-3200 cm⁻¹ region. rsc.org Furthermore, characteristic strong bands for the asymmetric and symmetric stretching of the nitro group (NO₂) would be observed around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively. Aromatic C-H and C=C stretching vibrations would also be present. ripublication.com

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Sulfonamide (-SO₂NH₂) | N-H Stretch | 3400 - 3200 |

| Sulfonamide (-SO₂NH₂) | S=O Asymmetric Stretch | 1370 - 1330 |

| Sulfonamide (-SO₂NH₂) | S=O Symmetric Stretch | 1180 - 1160 |

| Nitro (-NO₂) | N=O Asymmetric Stretch | 1550 - 1500 |

| Nitro (-NO₂) | N=O Symmetric Stretch | 1360 - 1300 |

| Pyridine Ring | Aromatic C=C/C=N Stretch | 1600 - 1450 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule, particularly in systems with conjugation and chromophores. The this compound molecule contains the nitropyridine ring, which is an effective chromophore. It is expected to exhibit strong absorption bands in the UV region, typically between 250-350 nm, corresponding to π→π* transitions within the aromatic system.

Mass Spectrometry (MS) and Elemental Analysis

Mass Spectrometry (MS): Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound. For this compound (C₅H₄N₄O₄S), the exact mass of the molecular ion [M]⁺ would be approximately 216.00 g/mol . A common and characteristic fragmentation pathway for aromatic sulfonamides under electrospray ionization (ESI) or electron impact (EI) conditions is the loss of sulfur dioxide (SO₂), which has a mass of 64 amu. nih.govnih.govresearchgate.netresearchgate.net This would result in a prominent fragment ion at m/z 152. Further fragmentation of the nitropyridine moiety would also be observed.

Elemental Analysis: Elemental analysis determines the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur) in a pure sample. The results are compared against the theoretical values calculated from the molecular formula. This technique provides definitive confirmation of the compound's elemental composition and purity.

Table 3: Theoretical Elemental Composition of this compound (C₅H₄N₄O₄S)

| Element | Atomic Mass | Percentage (%) |

| Carbon (C) | 12.01 | 27.78% |

| Hydrogen (H) | 1.01 | 1.87% |

| Nitrogen (N) | 14.01 | 25.91% |

| Oxygen (O) | 16.00 | 29.60% |

| Sulfur (S) | 32.07 | 14.83% |

Chromatographic Techniques for Compound Analysis and Mixture Separation

Chromatographic methods are essential for separating the target compound from impurities, starting materials, and byproducts, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of non-volatile organic compounds. For the analysis of sulfonamides, reversed-phase HPLC (RP-HPLC) is typically employed. researchgate.netwu.ac.th A suitable method for this compound would likely use a C18 stationary phase column. The mobile phase would consist of a buffered aqueous solution (e.g., phosphate or acetate buffer) and an organic modifier like acetonitrile or methanol, often run in a gradient elution mode to ensure good separation of any potential impurities. mdpi.comptfarm.plwu.ac.th Detection is commonly performed using a UV detector, with the wavelength set to one of the compound's absorption maxima (e.g., ~265 nm), where many sulfonamides exhibit strong absorbance. researchgate.net

Microfluidic Capillary Electrophoresis Applications

Microfluidic Capillary Electrophoresis (CE) is a high-resolution separation technique that separates analytes based on their charge-to-size ratio in an electric field. nih.gov This technique offers advantages such as high efficiency, short analysis times, and minimal sample consumption. nih.gov Capillary Zone Electrophoresis (CZE), the most common mode of CE, could be applied to the analysis of this compound. nih.gov Given its acidic sulfonamide proton, the compound would be anionic at neutral or basic pH and would migrate toward the anode. The technique is particularly useful for separating closely related isomers and charged impurities that may be difficult to resolve by HPLC. mdpi.com

Computational Chemistry and Molecular Modeling for 6 Nitropyridine 3 Sulfonamide Research

Quantum Chemical Calculations

Quantum chemical calculations, grounded in the principles of quantum mechanics, are employed to determine the fundamental electronic properties and geometric structure of molecules. These methods are crucial for understanding the intrinsic characteristics of 6-Nitropyridine-3-sulfonamide.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p) or 6-311++G(d,p), are performed to determine its most stable three-dimensional conformation (optimized geometry). researchgate.netresearchgate.netresearchgate.netnih.gov This process involves calculating key geometric parameters, including bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from techniques like X-ray crystallography to validate the computational model. researchgate.netnih.gov

Table 1: Representative Geometric Parameters Calculated for Sulfonamide Derivatives using DFT

| Parameter | Description | Typical Calculated Value Range |

| C-S Bond Length | The distance between the carbon atom of the pyridine (B92270) ring and the sulfur atom of the sulfonamide group. | 1.75 - 1.80 Å |

| S-N Bond Length | The distance between the sulfur atom and the nitrogen atom of the amide. | 1.60 - 1.65 Å |

| S=O Bond Length | The length of the double bonds between sulfur and oxygen atoms. | 1.40 - 1.45 Å |

| C-N-O Angle (Nitro) | The bond angle within the nitro group attached to the pyridine ring. | 115° - 120° |

| C-S-N Angle | The bond angle around the central sulfur atom. | 105° - 110° |

Note: The values presented are typical ranges observed in related sulfonamide structures and serve as an illustrative example of the data generated from DFT calculations.

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting the chemical reactivity of a molecule. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, dictate the molecule's ability to interact with other chemical species. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.com A small energy gap suggests that the molecule is more polarizable, requires less energy to be excited, and is generally more reactive. irjweb.comwuxiapptec.com Conversely, a large energy gap implies high stability and lower chemical reactivity. irjweb.com For molecules containing electron-donating (sulfonamide) and electron-withdrawing (nitro group) moieties, like this compound, the HOMO-LUMO analysis reveals the potential for intramolecular charge transfer, a phenomenon crucial for its electronic and optical properties. nih.govresearchgate.net From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. ajchem-a.commdpi.com

Table 2: Global Reactivity Descriptors from HOMO-LUMO Energies

| Descriptor | Formula | Description |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons from a system. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution. |

| Global Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the ability of a molecule to accept electrons. |

The presence of both an electron-donating group (sulfonamide) and a strong electron-withdrawing group (nitro group) connected by a π-conjugated pyridine system suggests that this compound may exhibit significant Non-Linear Optical (NLO) properties. doi.orgias.ac.in Computational methods, particularly DFT, are extensively used to calculate NLO parameters like the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). researchgate.netnih.govresearchgate.netnih.gov A high value of first-order hyperpolarizability indicates a strong NLO response, making the compound a potential candidate for applications in optoelectronics and photonics. ias.ac.in Studies on similar heterocyclic sulfonamides have confirmed their potential as promising NLO materials, often showing an inverse relationship between the HOMO-LUMO gap and the hyperpolarizability value. researchgate.net

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze how a small molecule (ligand), such as this compound, interacts with a large biological macromolecule, typically a protein. These methods are fundamental in structure-based drug design.

Molecular docking is a computational procedure that predicts the preferred orientation of a ligand when bound to a target protein to form a stable complex. rjb.ro The process involves sampling numerous possible conformations and orientations (poses) of the ligand within the protein's binding site. unipd.it Each pose is then evaluated using a scoring function, which estimates the binding affinity, often expressed as a binding energy (e.g., in kcal/mol) or a unitless score. rjb.ro A lower binding energy generally indicates a more favorable and stable interaction.

For this compound, docking studies would be performed against a specific protein target to hypothesize its mechanism of action. For instance, sulfonamides are known to target enzymes like penicillin-binding proteins. rjb.ro The results would identify the most likely binding pose and provide a quantitative estimate of the binding affinity, helping to rank its potential efficacy compared to other compounds. nih.govnih.gov

Beyond predicting the binding pose, docking software provides detailed information about the specific non-covalent interactions that stabilize the protein-ligand complex. nih.gov These interactions are crucial for molecular recognition and binding specificity. mdpi-res.com Key interactions for a molecule like this compound would include:

Hydrogen Bonds: Formed between the hydrogen atoms of the sulfonamide N-H group and electronegative atoms (like oxygen or nitrogen) in the protein's amino acid residues. The oxygen atoms of the nitro and sulfonyl groups can also act as hydrogen bond acceptors.

Hydrophobic Interactions: Involving the aromatic pyridine ring and any nonpolar amino acid residues in the binding pocket.

π-π Stacking: Interactions between the aromatic pyridine ring of the ligand and aromatic residues of the protein (e.g., Phenylalanine, Tyrosine, Tryptophan).

While docking provides a static snapshot of the binding, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movements of atoms and molecules over time, allowing researchers to analyze the stability of the protein-ligand complex and explore its conformational landscape. unipd.itnih.gov This analysis can reveal how the protein and ligand adapt to each other upon binding (induced fit) and assess the stability of key interactions identified in the docking pose over a simulated period. nih.gov

Table 3: Common Protein-Ligand Interactions

| Interaction Type | Description | Potential Groups in this compound |

| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | -SO2NH- group (donor), Sulfonyl oxygens (acceptor), Nitro oxygens (acceptor), Pyridine nitrogen (acceptor) |

| Hydrophobic Interaction | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | Pyridine ring |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Pyridine ring |

| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | All atoms in the molecule |

Advanced Computational Approaches

Advanced computational methods are becoming indispensable in the field of drug discovery and development for compounds like this compound. These in silico techniques offer the ability to simulate and predict molecular behavior, properties, and interactions, thereby accelerating research and reducing the reliance on costly and time-consuming experimental work. By leveraging the power of high-performance computing, researchers can gain deep insights into the molecular characteristics of this compound, guiding further experimental studies.

The integration of machine learning (ML) with multiscale molecular modeling represents a cutting-edge approach to understanding the complex behavior of molecules like this compound in biological systems. chemrxiv.orgresearchgate.net This hybrid methodology bridges the gap between different temporal and spatial scales, from quantum mechanical (QM) interactions to classical molecular mechanics (MM) and coarse-grained (CG) simulations. chemrxiv.orgresearchgate.nettum.de

In the context of this compound research, a multiscale workflow could be conceptualized as follows:

Quantum Mechanics (QM) Level: At the most fundamental level, QM methods like Density Functional Theory (DFT) can be used to accurately calculate the electronic properties of this compound. researchgate.netmdpi.com This includes determining electron density, molecular orbital energies, and partial atomic charges, which are crucial for understanding its reactivity and intermolecular interactions.

Molecular Mechanics (MM) Level: The detailed information from QM calculations is then used to develop or refine force fields for classical molecular dynamics (MD) simulations. These simulations can model the behavior of this compound in a larger environment, such as in solution or interacting with a biological macromolecule like a protein.

Machine Learning Integration: Machine learning models can be trained on data generated from QM calculations to predict molecular properties with quantum accuracy but at a fraction of the computational cost. chemrxiv.orgresearchgate.net For instance, an ML potential could predict the forces between atoms in this compound, enabling large-scale and long-time MD simulations that would be computationally prohibitive with traditional QM/MM methods. chemrxiv.orgresearchgate.net This allows for a more thorough exploration of the compound's conformational landscape and its interactions with its environment.

The synergy between these approaches allows for the creation of highly accurate and efficient predictive models. For example, machine learning can augment simulations to more accurately predict thermochemical properties like the partition coefficient (logP), a critical parameter in drug design. nih.gov

Below is a hypothetical data table illustrating the types of parameters that would be investigated in a multiscale modeling study of this compound.

| Modeling Level | Parameters Investigated for this compound | Purpose |

| Quantum Mechanics (DFT) | HOMO-LUMO Gap, Molecular Electrostatic Potential, Partial Atomic Charges | To understand electronic structure, reactivity, and sites for intermolecular interactions. |

| Molecular Mechanics (MD) | Root Mean Square Deviation (RMSD), Radius of Gyration, Solvent Accessible Surface Area (SASA) | To analyze conformational stability, compactness, and interaction with solvent over time. |

| Machine Learning (ML) | Predicted Interatomic Potentials, Geometry-dependent Partial Charges | To accelerate simulations with quantum-level accuracy for large systems and long timescales. chemrxiv.orgresearchgate.net |

In silico methods are instrumental in the early stages of drug discovery for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. nih.govresearchgate.netresearchgate.net For this compound, various computational tools and web-based servers can be employed to forecast its pharmacokinetic and toxicological profile. nih.govnih.gov These predictions are crucial for identifying potential liabilities of a drug candidate before it enters preclinical and clinical trials. nih.gov

The process of in silico ADMET prediction for this compound would involve the use of Quantitative Structure-Activity Relationship (QSAR) models and other computational algorithms. nih.gov These models are built upon large datasets of experimentally determined properties of diverse chemical structures. By analyzing the molecular descriptors of this compound, these tools can estimate a range of pharmacological properties.

Key areas of in silico pharmacological profiling for this compound would include:

Absorption: Predicting oral bioavailability, human intestinal absorption, and cell permeability (e.g., Caco-2 permeability). researchgate.netnih.gov These predictions help in assessing the potential for the compound to be effectively absorbed into the systemic circulation after oral administration.

Distribution: Estimating parameters such as blood-brain barrier (BBB) penetration and plasma protein binding. researchgate.net These predictions are vital for understanding where the compound is likely to travel within the body and whether it can reach its intended target.

Metabolism: Forecasting the compound's interaction with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. researchgate.net This includes predicting which CYP isoforms are likely to metabolize the compound and identifying potential sites of metabolism on the molecule. researchgate.net

Excretion: Predicting the route and rate of elimination of the compound from the body.

Toxicity: Assessing various toxicological endpoints, such as mutagenicity (e.g., Ames test), cardiotoxicity (e.g., hERG inhibition), and hepatotoxicity.

The following table outlines the types of in silico predictions that would be generated for this compound to build its pharmacological profile.

| Pharmacological Property | Prediction Models/Methodologies | Significance in Drug Development |

| Absorption | QSAR models for intestinal absorption, Caco-2 cell permeability models | Indicates the potential for oral bioavailability. icm.edu.pl |

| Distribution | Models for blood-brain barrier penetration, plasma protein binding prediction | Determines the extent of distribution in the body and availability at the target site. |

| Metabolism | CYP450 substrate and inhibition models, site of metabolism prediction | Helps in anticipating drug-drug interactions and metabolic stability. researchgate.net |

| Excretion | Renal clearance prediction models | Provides insights into the compound's half-life and dosing regimen. |

| Toxicity | Ames test prediction for mutagenicity, hERG inhibition models for cardiotoxicity | Early identification of potential safety concerns. |

By employing these advanced computational approaches, researchers can build a comprehensive profile of this compound, guiding its optimization as a potential therapeutic agent.

Preclinical in Vitro Pharmacological and Biological Research

In Vitro Antimicrobial Activity Evaluation

Assessment against Gram-Positive and Gram-Negative Bacterial Strains

Despite extensive searches of scientific databases, no specific studies detailing the in vitro evaluation of 6-Nitropyridine-3-sulfonamide against Gram-positive and Gram-negative bacterial strains were identified. Consequently, data regarding its minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), or spectrum of activity against common bacterial pathogens are not available in the reviewed literature.

Antifungal Activity Investigations

No dedicated in vitro studies investigating the potential antifungal properties of this compound against various fungal species, such as Candida or Aspergillus strains, were found in the public domain. Therefore, information on its efficacy as an antifungal agent remains undetermined.

Anti-Protozoal and Anti-Malarial Studies

There is currently no available research in the scientific literature that specifically investigates the in vitro anti-protozoal or anti-malarial activity of this compound. Studies assessing its efficacy against parasites such as Plasmodium falciparum or other protozoa have not been published.

Antibiofilm Formation Assays

An examination of published research yielded no studies that have specifically assessed the ability of this compound to inhibit or eradicate bacterial biofilms. Data on its potential to interfere with biofilm formation processes are therefore absent from the current scientific record.

Investigation of Non-Antimicrobial Biological Activities

In Vitro Enzyme Inhibition Studies (e.g., anti-diabetic, anti-Alzheimer's)

No in vitro studies on the enzyme inhibition properties of this compound have been reported in the available literature. Research into its potential as an inhibitor of enzymes relevant to conditions such as diabetes (e.g., α-glucosidase) or Alzheimer's disease (e.g., acetylcholinesterase, butyrylcholinesterase) has not been documented.

Summary Table of Research Findings

| Research Area | Findings for this compound |

| Antibacterial Activity | No data available |

| Antifungal Activity | No data available |

| Anti-Protozoal/Anti-Malarial Activity | No data available |

| Antibiofilm Activity | No data available |

| Enzyme Inhibition (Anti-diabetic/Anti-Alzheimer's) | No data available |

Characterization of Resistance Mechanisms and Development

In vitro drug resistance selection assays are laboratory methods used to simulate and study the development of resistance in microorganisms. This process typically involves exposing a population of organisms, such as Eimeria, to gradually increasing concentrations of an anticoccidial drug over multiple generations. This sustained selective pressure allows for the survival and proliferation of individuals with inherent or newly acquired resistance traits. While this methodology is standard for studying resistance, specific studies detailing the in vitro selection of resistance to this compound are not prominently available in existing literature. Historically, resistance to sulfonamides in coccidia was observed relatively quickly after their introduction, with highly resistant strains of Eimeria emerging within 12 years of their initial use. scispace.com

The primary mechanism of action for sulfonamides is the competitive inhibition of the enzyme dihydropteroate (B1496061) synthase (DHPS). nih.gov This enzyme is essential in the folic acid synthesis pathway of many microorganisms, as it catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate. nih.gov Sulfonamides act as structural analogs of PABA, binding to the active site of DHPS and blocking the pathway. scispace.comnih.gov

Microbial resistance to sulfonamides has evolved through two principal molecular mechanisms:

Alteration of the Target Enzyme: Resistance can arise from mutations in the chromosomal gene that encodes DHPS, typically referred to as the folP gene. nih.govresearchgate.net These mutations result in amino acid substitutions in the DHPS enzyme, particularly in regions that line the PABA/sulfonamide binding site. biorxiv.org These alterations reduce the binding affinity of the sulfonamide inhibitor without significantly compromising the enzyme's ability to bind its natural substrate, PABA. nih.govdtic.mil In some cases, compensatory mutations may also occur to maintain the normal function of the enzyme. nih.gov

Acquisition of Resistant DHPS Genes: A more common and widespread mechanism, particularly in Gram-negative bacteria, is the horizontal gene transfer of mobile genetic elements, such as plasmids, that carry foreign resistance genes. nih.gov These genes, designated sul1, sul2, and sul3, encode for alternative, highly drug-resistant variants of the DHPS enzyme. nih.govspringernature.com These acquired enzymes are profoundly insensitive to sulfonamides but function effectively in the folate pathway, allowing the microorganism to survive and replicate in the presence of the drug. nih.govspringernature.com Structural studies of these Sul enzymes reveal that insertions of specific amino acid residues, such as a phenylalanine, can create steric hindrance that blocks sulfonamides from binding to the active site while still permitting PABA to enter. biorxiv.org

Receptor-Targeted Binding Studies

Sulfonamides are a well-established class of inhibitors for zinc metalloenzymes known as carbonic anhydrases (CAs). nih.govnih.gov The inhibitory mechanism involves the binding of the deprotonated sulfonamide group (SO₂NH⁻) to the Zn²⁺ ion located in the active site of the enzyme, displacing a zinc-bound water molecule or hydroxide (B78521) ion. mdpi.com This interaction disrupts the enzyme's catalytic activity, which is the reversible hydration of carbon dioxide to bicarbonate. mdpi.com

The inhibitory potency of sulfonamide-based compounds against various CA isoforms, including the ubiquitous cytosolic isoform Carbonic Anhydrase II (CA II), is commonly evaluated using stopped-flow CO₂ hydration assays or fluorescence-based methods. mdpi.comankara.edu.tr These assays measure the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀) of the compound. While specific inhibition data for this compound is not detailed, studies on structurally similar pyridine-3-sulfonamides demonstrate a range of inhibitory activities against human CA isoforms (hCA). The electron-withdrawing nature of the pyridine (B92270) ring generally increases the acidity of the sulfonamide group compared to benzenesulfonamide (B165840), which can influence binding affinity. mdpi.com

Table 2: Carbonic Anhydrase Inhibition Data for a Series of 4-Substituted Pyridine-3-Sulfonamides

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

|---|---|---|---|---|

| Compound 3 | >10000 | 8023 | 179 | 108 |

| Compound 4 | 2005 | 805 | 137 | 91 |

| Compound 5 | 10000 | 9542 | 1142 | 224 |

| Compound 6 | 7854 | 7899 | 338 | 7870 |

| Compound 15 | 10000 | 271 | 2135 | 98 |

| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |

This table presents inhibition constants (Kᵢ) for selected pyridine-3-sulfonamide (B1584339) derivatives against four human carbonic anhydrase isoforms, providing context for the potential activity of this structural class. Data sourced from a study on 4-substituted pyridine-3-sulfonamides. mdpi.comnih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Nitropyridine-3-sulfonamide, and how can purity be optimized?

- Methodology : Focus on stepwise sulfonation and nitration reactions. Purification can involve recrystallization using polar aprotic solvents (e.g., DMF) or column chromatography with silica gel. Monitor reaction intermediates via TLC and confirm final purity using HPLC (≥98%) with a C18 reverse-phase column and UV detection at 254 nm. For reproducibility, maintain anhydrous conditions during sulfonamide formation to avoid hydrolysis .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodology : Combine spectroscopic techniques:

- NMR : Analyze - and -NMR to confirm aromatic proton environments and sulfonamide linkage.

- FT-IR : Verify sulfonamide S=O stretching (~1350 cm) and nitro-group absorption (~1520 cm).

- Mass Spectrometry : Use HRMS (ESI+) to confirm molecular ion [M+H]. Cross-reference data with computational predictions (e.g., Gaussian09) for bond lengths and angles .

Q. What experimental parameters influence the solubility and stability of this compound?

- Methodology : Conduct solubility tests in solvents of varying polarity (water, ethanol, DMSO) under controlled pH (2–12). Assess stability via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Note that nitro groups may reduce aqueous solubility but enhance thermal stability. Use differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds .

Advanced Research Questions

Q. How can density-functional theory (DFT) models predict the electronic properties of this compound?

- Methodology : Employ hybrid functionals (e.g., B3LYP) with exact exchange terms to model frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces. Basis sets like 6-311++G(d,p) are recommended. Validate results against experimental UV-Vis spectra (λ) and cyclic voltammetry data to correlate computational predictions with redox behavior .

Q. What strategies resolve contradictions in reaction yield data for this compound synthesis?

- Methodology : Apply triangulation by cross-referencing kinetic studies (e.g., Arrhenius plots), in-situ FT-IR monitoring, and quantum mechanical calculations (e.g., transition state analysis). For example, discrepancies in nitro-group introduction efficiency may arise from competing side reactions (e.g., ring sulfonation vs. nitration). Use sensitivity analysis to identify critical variables (temperature, catalyst loading) .

Q. How can researchers investigate the mechanistic pathway of this compound in catalytic reactions?

- Methodology : Use isotopic labeling (e.g., -nitro groups) and kinetic isotope effects (KIE) to trace reaction intermediates. Pair with DFT-based transition state modeling to identify rate-determining steps. For heterogeneous catalysis, employ XPS or EXAFS to study surface interactions. Validate via operando spectroscopy (Raman or IR) under reaction conditions .

Q. What methodologies address conflicting spectral data in characterizing this compound derivatives?

- Methodology : Implement multi-technique validation:

- Compare -NMR coupling constants with DFT-simulated spectra.

- Use 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Cross-check X-ray crystallography data (if single crystals are obtainable) with computational lattice energy predictions. Contradictions may arise from polymorphism or solvent effects, requiring controlled recrystallization trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.